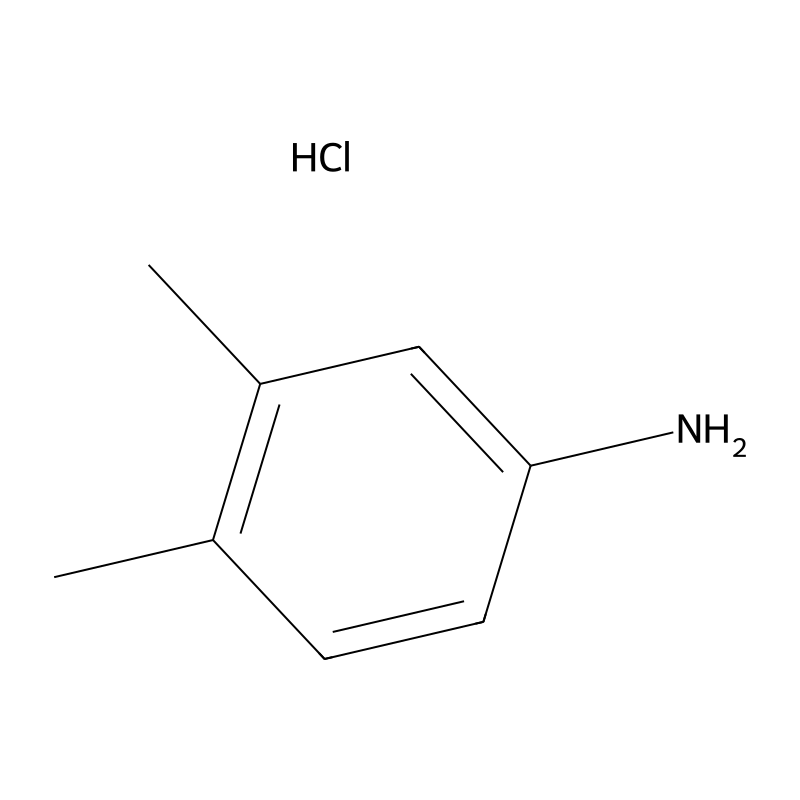

3,4-Dimethylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Antimicrobial Activity: Research on the close relative 2,4-Dimethylaniline hydrochloride suggests some potential for antimicrobial activity against gram-positive bacteria and fungi []. Further research would be needed to determine if 3,4-DMA.HCl possesses similar properties.

Limitations:

- It is important to note that the information above is based on a similar compound and not 3,4-DMA.HCl itself. Dedicated research is needed to confirm any potential applications of 3,4-DMA.HCl.

3,4-Dimethylaniline hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 161.64 g/mol. It is a derivative of dimethylaniline, characterized by the presence of two methyl groups at the 3 and 4 positions on the aniline ring. This compound appears as a white to pale yellow crystalline solid and is soluble in water, which distinguishes it from its parent compound, 3,4-dimethylaniline, which is less soluble .

3,4-Dimethylaniline hydrochloride is a hazardous compound and should be handled with care. Here are some key safety concerns:

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic ring can react with electrophiles such as nitronium ions to form nitro derivatives.

- Acid-Base Reactions: It reacts with acids to form salts, such as hydrochlorides, and can neutralize acids in exothermic reactions .

- Formation of Schiff Bases: It can react with aldehydes to form Schiff bases, which can be further reduced to amines .

The biological activity of 3,4-dimethylaniline hydrochloride has been studied in various contexts. It has shown potential effects as:

- Mutagenic Agent: Some studies indicate that it may have mutagenic properties, raising concerns regarding its safety for human exposure .

- Antioxidant Activity: Research suggests that it may exhibit antioxidant properties when interacting with certain biological substrates .

- Potential Carcinogenic Effects: The compound is classified as a suspected carcinogen due to its structural similarity to other known carcinogens in the aniline family .

Several methods exist for synthesizing 3,4-dimethylaniline hydrochloride:

- Catalytic Hydrogenation: A common method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene using palladium catalysts under alkaline conditions. This process yields high purity and yield rates .

- Reduction of Nitro Compounds: The reduction of corresponding nitro compounds using platinum or Raney nickel catalysts is another established method for synthesizing this compound .

- Schiff Base Formation: Reacting 3,4-dimethylaniline with aldehydes forms Schiff bases that can be reduced to yield the desired product .

Interaction studies involving 3,4-dimethylaniline hydrochloride have revealed its role in various chemical processes:

- Electron Donor-Acceptor Interactions: Research has demonstrated its ability to interact with dicyanoquinone compounds, providing insights into charge transfer mechanisms in organic materials .

- Complex Formation: It has been shown to form complexes with transition metals, enhancing its utility in coordination chemistry .

Several compounds are structurally similar to 3,4-dimethylaniline hydrochloride. Here are some notable examples:

| Compound Name | Structure Comparison | Unique Features |

|---|---|---|

| 2,4-Dimethylaniline | Methyl groups at positions 2 and 4 | Different reactivity profile due to position |

| 3,5-Dimethylaniline | Methyl groups at positions 3 and 5 | Exhibits different solubility characteristics |

| N,N-Dimethyl-aniline | Two methyl groups on nitrogen | More basic than 3,4-dimethylaniline |

| 2-Methyl-aniline | Single methyl group at position 2 | Less sterically hindered than dimethyl derivatives |

These compounds share similar functional groups but differ significantly in their reactivity and applications due to the positioning of their methyl groups on the aromatic ring.